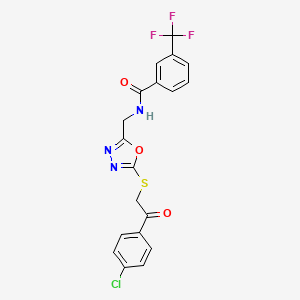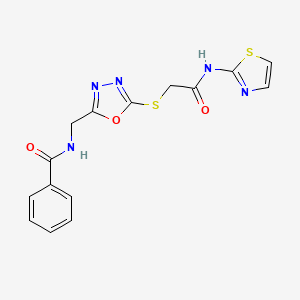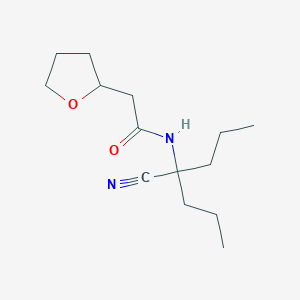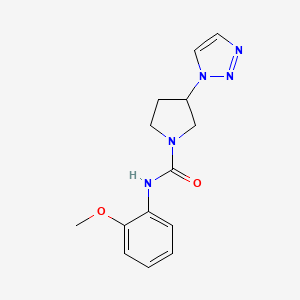
N-(2-methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of pyrrolidine-based compounds and has a triazole and methoxyphenyl group attached to it.
科学的研究の応用
Chemical Synthesis and Heterocyclic Derivatives
Studies on compounds with similar structures have revealed their importance in the synthesis of novel heterocyclic systems with potential pharmacological properties. For instance, Deady and Devine (2006) demonstrated the transformation of certain carboxamides through Hofmann rearrangement, leading to new heterocyclic systems with typical pyrrole-type reactivity, indicating the versatility of such compounds in chemical synthesis (Deady & Devine, 2006).
Pharmacological Potential
The structural framework of N-(2-methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide suggests potential pharmacological applications, similar to related compounds studied for their bioactive properties. For example, Schroeder et al. (2009) identified substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily, highlighting the therapeutic potential of such compounds in oncology and other diseases (Schroeder et al., 2009).
Material Science and Optical Properties
Compounds containing the pyrrolidine carboxamide structure have also been explored for their applications in material science, particularly in the development of organic semiconductors. Briseño-Ortega et al. (2018) synthesized and characterized a series of compounds for their photophysical properties, suggesting potential applications in electronic and optoelectronic devices (Briseño-Ortega et al., 2018).
Antiproliferative Agents
Additionally, compounds with similar structural motifs have been evaluated for their antiproliferative activities. Corvino et al. (2017) synthesized a series of 1,2,3-triazole-based compounds and evaluated them as sphingosine kinase inhibitors, demonstrating significant antiproliferative effects on several cell lines (Corvino et al., 2017).
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-13-5-3-2-4-12(13)16-14(20)18-8-6-11(10-18)19-9-7-15-17-19/h2-5,7,9,11H,6,8,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFNJAFUNZEXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide](/img/structure/B2920270.png)
![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)


![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)
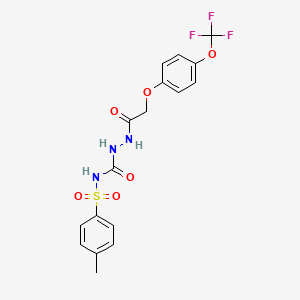
![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)
![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)
